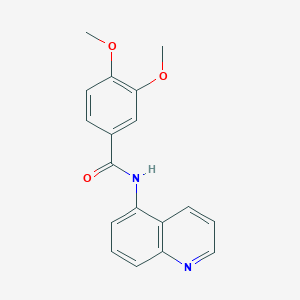

3,4-dimethoxy-N-(quinolin-5-yl)benzamide

Description

3,4-Dimethoxy-N-(quinolin-5-yl)benzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted benzoyl core linked to a quinolin-5-ylamine group. The quinoline substituent may enhance binding affinity to nucleic acid-protein complexes or allosteric receptor sites due to its planar aromaticity and nitrogen lone pairs.

Properties

Molecular Formula |

C18H16N2O3 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

3,4-dimethoxy-N-quinolin-5-ylbenzamide |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-9-8-12(11-17(16)23-2)18(21)20-15-7-3-6-14-13(15)5-4-10-19-14/h3-11H,1-2H3,(H,20,21) |

InChI Key |

IDDDTFAGPWHHKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(quinolin-5-yl)benzamide typically involves the reaction of 3,4-dimethoxyaniline with quinoline-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 3,4-dimethoxy-N-(quinolin-5-yl)benzamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(quinolin-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated benzamide derivatives.

Scientific Research Applications

3,4-Dimethoxy-N-(quinolin-5-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of various biological processes, such as cell proliferation and signal transduction. The quinoline moiety in the compound is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Binding Affinity and Molecular Interactions

Key comparisons are drawn from benzamides with analogous substituents (Table 1):

Analysis :

- The 3,4-dimethoxy-N-(quinolin-5-yl)benzamide is hypothesized to exhibit stronger binding than the pyrazole derivative (∆G = -8.57 kcal/mol ) due to the quinoline group’s extended π-system, which could enhance interactions with hydrophobic residues (e.g., Val, Leu) and aromatic stacking.

Pharmacological Activity and Substituent Effects

2.2.1 Enzyme Inhibition

- PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide, 79% inhibition ) outperform shorter-chain analogs.

- Hyaluronidase Inhibition: N-Benzyl-substituted benzamides show superior activity due to lipophilicity . The quinoline group, while aromatic, may offer moderate hydrophobicity but lacks the flexibility of benzyl groups, possibly reducing efficacy in this context .

2.2.2 Receptor Modulation

- mGlu5 PAMs: Benzamide scaffolds (e.g., CPPHA-like compounds) with rigid backbones exhibit allosteric modulation . The quinoline moiety in 3,4-dimethoxy-N-(quinolin-5-yl)benzamide could mimic this rigidity, positioning it as a candidate for receptor-binding studies.

- P2X7 Receptor Antagonism: Quinoline-containing benzamides like GSK314181 (EC₅₀ ≤1 μM ) demonstrate high potency. The methoxy groups in the target compound may improve solubility over tricyclic analogs (e.g., GSK361390) while retaining affinity .

Structural and Functional Insights

- Quinoline vs. Pyrazole Substituents: The quinoline group’s nitrogen atoms and planar structure may facilitate DNA intercalation or kinase inhibition, unlike pyrazole’s hydrogen-bond-donor capacity .

- Comparative Lipophilicity : The target compound’s logP is likely lower than acylated benzamides (e.g., compound 17 ) but higher than carboxylated analogs, balancing membrane penetration and target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.